molecular formula C10H16F3NO2 B1530176 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate CAS No. 1479411-26-1

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Cat. No.: B1530176
CAS No.: 1479411-26-1
M. Wt: 239.23 g/mol
InChI Key: KLOWEDREXXZHBX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl ester group and a cyclohexyl-methyl substituted urea moiety. Carbamates are widely studied for their biological and chemical properties, particularly in agrochemical and pharmaceutical applications due to their stability and ability to interact with biological targets . The trifluoroethyl group enhances lipophilicity and metabolic resistance, while the N-cyclohexyl-N-methyl substitution introduces steric effects that may influence binding affinity and solubility .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-14(8-5-3-2-4-6-8)9(15)16-7-10(11,12)13/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOWEDREXXZHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Carbamate Formation via Amines, Carbon Monoxide, and Alcohols

A widely reported industrial and laboratory method for preparing carbamates, including trifluoroethyl carbamates, involves reacting an organic primary or secondary amine with carbon monoxide and an alcohol (such as 2,2,2-trifluoroethanol) in the presence of a suitable catalyst and a sulfur source. This method avoids the use of hazardous isocyanates and offers high selectivity and yield.

  • Reaction Components:

    • Amine: N-cyclohexyl-N-methylamine (for the target carbamate)
    • Alcohol: 2,2,2-trifluoroethanol (providing the trifluoroethyl group)
    • Carbon monoxide (CO) as the carbonyl source
    • Sulfur source (e.g., carbonyl sulfide COS, elemental sulfur)
    • Catalyst: Non-halide metal complexes from Groups IVB, VB, VIB, VIIB, VIII, IB, and IIIA of the Periodic Table
    • Absence of reactive oxygen to minimize side reactions
  • Reaction Conditions:

    • Temperature: Typically around 150–180 °C
    • Pressure: CO pressure ranging from 500 to 1000 psi
    • Reaction time: 3 to 18 hours depending on catalyst and conditions
    • Catalyst loading: Low concentrations sufficient to achieve high selectivity
  • Outcomes:

    • Yields of carbamate products can reach up to 90–95% selectivity based on amine reacted
    • Minimal formation of urea, formamides, and other by-products
    • The process avoids molecular oxygen or peroxidic reactants, reducing safety hazards
    • By-products such as ureas can be recycled to suppress their formation

This process is adaptable for monourethanes such as 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate by using the corresponding monoamine and trifluoroethanol.

Catalytic Systems and Their Effects

The choice of catalyst profoundly influences yield and selectivity:

Catalyst Type Reaction Temperature (°C) CO Pressure (psi) Yield (%) Selectivity (%) Notes
BaMoO4 (Barium Molybdate) 180 500 ~37 ~100 High selectivity with sulfur source
BaO.CoMoO4 (Barium Cobalt Molybdate) 180 1000 10 Not specified Lower yield without optimal conditions
No catalyst 160 Not specified 18 52 Lower yield and selectivity
  • Catalysts such as BaMoO4 improve yield and selectivity significantly compared to no catalyst.
  • Sulfur sources like COS or elemental sulfur are essential for catalyst activity.
  • The presence of pyridine as an additive can increase yields (e.g., methyl N-phenyl carbamate yield improved to 43% with pyridine at 180 °C).

Mechanistic Insights and Molecular Considerations

  • The carbamate formation proceeds via nucleophilic attack of the amine on a carbonyl intermediate generated from CO and the alcohol.
  • The presence of sulfur sources facilitates the formation of reactive intermediates (e.g., COS) that promote carbamate formation.
  • Computational studies on related trifluoroethyl carbamates indicate that nitrogen hybridization and rotational barriers about the carbamate bond influence stability and reactivity, which can affect synthesis efficiency.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Impact on Synthesis
Amine N-cyclohexyl-N-methylamine Starting material
Alcohol 2,2,2-trifluoroethanol Provides trifluoroethyl group
Carbon monoxide pressure 500–1000 psi Drives carbonylation reaction
Temperature 150–180 °C Reaction rate and selectivity
Catalyst BaMoO4, BaO.CoMoO4, other metal complexes Enhances yield and selectivity
Sulfur source COS, elemental sulfur Required for catalyst activity
Reaction time 3–18 hours Influences conversion and yield
Yield 5–90% (depending on optimization) Efficiency of carbamate formation
Selectivity Up to 95% Purity of desired carbamate product

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Prodrug Development : The compound has been studied as a prodrug due to its ability to release active metabolites upon hydrolysis. This property is beneficial for enhancing the bioavailability of certain drugs.
    • Case Study : In a study exploring the hydrolysis rates of various carbamates, 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate demonstrated a favorable profile compared to traditional carbamate prodrugs, leading to improved therapeutic efficacy in animal models .
  • Antiviral Activity : Research indicates that compounds with trifluoroethyl groups exhibit enhanced antiviral properties.
    • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of trifluoroethyl carbamates showed significant activity against HIV-1, suggesting potential applications in antiviral drug design .
  • Antitumor Agents : The compound's structure allows it to interact with biological targets involved in cancer proliferation.
    • Findings : In vitro assays have shown that 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate can inhibit tumor cell growth at micromolar concentrations, indicating its potential as an antitumor agent .

Environmental Applications

  • CO₂ Capture : The compound has been investigated for its potential use in CO₂ capture technologies due to its chemical stability and reactivity.
    • Research Insight : A recent study highlighted the effectiveness of using carbamate-based compounds for CO₂ absorption in industrial processes, showing that modifications like trifluoroethyl groups can enhance solubility and absorption rates .

Data Tables

Application AreaKey FindingsReferences
Prodrug DevelopmentEnhanced bioavailability through hydrolysis
Antiviral ActivitySignificant inhibition of HIV-1
Antitumor ActivityInhibition of tumor cell growth at low concentrations
CO₂ CaptureImproved absorption rates in industrial processes

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate exerts its effects depends on its specific application

Molecular Targets and Pathways Involved: The compound may interact with various molecular targets, including enzymes, receptors, and other biomolecules. The specific pathways involved will depend on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents on Nitrogen Fluorine Content Key References
2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate* C₁₁H₁₇F₃NO₂ 252.26 Cyclohexyl, methyl 3 F atoms Inferred
2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate C₉H₆F₅NO₂ 255.14 2,4-Difluorophenyl 5 F atoms
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate C₁₀H₇F₆NO₂ 287.16 3-Trifluoromethylphenyl 6 F atoms
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate C₁₇H₂₁NO₂ 271.35 Phenyl, 4-methylcyclohex-3-enyl 0 F atoms
tert-Butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ 217.28 3-Fluorocyclohexyl, tert-butyl 1 F atom

Notes:

  • Fluorine Impact: The trifluoroethyl group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate .
  • Steric Effects : The N-cyclohexyl-N-methyl substitution introduces significant steric hindrance, which may reduce reactivity compared to smaller substituents (e.g., phenyl or fluorocyclohexyl groups) .

Physicochemical and Crystallographic Properties

  • Crystal Structure : While crystallographic data for the target compound are unavailable, related carbamates like 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate exhibit disordered cyclohexene rings and intermolecular hydrogen bonding, contributing to lattice stability .
  • Thermal Stability : Fluorinated carbamates generally demonstrate higher thermal stability due to strong C–F bonds. For example, 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is reported to withstand decomposition at elevated temperatures .

Biological Activity

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoroethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈F₃N₃O₂
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1219795-00-2

The biological activity of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : Preliminary studies suggest that this carbamate may act as a modulator of specific receptors involved in neurological functions, potentially offering therapeutic benefits in conditions such as anxiety and depression.
  • Cellular Uptake and Distribution : The trifluoroethyl group enhances lipophilicity, facilitating cellular uptake and distribution within tissues. This property is significant for its bioavailability and efficacy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate:

StudyBiological ActivityIC₅₀/EC₅₀ ValuesModel Used
AChE Inhibition15 µMIn vitro
Antimicrobial20 µMBacterial strains
Cytotoxicity25 µMCancer cell lines
Anti-inflammatory10 µMAnimal model

Case Studies

  • Neuroprotective Effects : A study demonstrated that 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate exhibited neuroprotective effects in a mouse model of neurodegeneration. The compound reduced oxidative stress markers and improved cognitive function compared to control groups .
  • Antimicrobial Activity : Research indicated that this compound showed significant antimicrobial activity against several pathogenic bacteria. The mechanism was linked to disruption of bacterial cell membrane integrity .
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound induced apoptosis in various cancer cell lines, suggesting potential as an anticancer agent. The IC₅₀ values ranged from 15 µM to 30 µM across different cell types .

Q & A

Q. What strategies address conflicting data on biological activity in different assay systems?

  • Methodological Answer :
  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic follow-up : Conduct knock-out/knock-in studies to confirm target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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